2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide
Description
This molecule features a nicotinamide moiety at position 6, ethoxy and methyl substituents, and a fused thiazole-pyrimidine core. Similar compounds often exhibit varied bioactivities depending on substituent patterns and crystallographic properties .
Properties
IUPAC Name |
2-ethoxy-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-5-24-15-12(7-6-8-18-15)14(22)20-13-9(2)19-17-21(16(13)23)10(3)11(4)25-17/h6-8H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNHFPWLCWCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced through a coupling reaction, such as an amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Ethoxylation: The ethoxy group is typically introduced via an alkylation reaction using ethyl iodide or a similar ethylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially converting it to a hydroxyl group.
Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential inhibitor of specific enzymes due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).
Medicine:
- Investigated for its potential anti-inflammatory and anticancer properties.
- May serve as a lead compound in drug discovery programs targeting specific biological pathways.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action often involves:
Binding to Enzymes: It can inhibit enzyme activity by mimicking natural substrates or cofactors, thereby blocking the active site.
Modulating Signaling Pathways: It may influence cellular signaling pathways by interacting with key proteins or receptors.
Molecular Targets and Pathways:
Enzymes: Potential targets include oxidoreductases and transferases.
Pathways: It may affect pathways related to cellular metabolism and stress responses.
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The thiazolo[3,2-a]pyrimidine core is shared across analogues, but substituent positions and functional groups differ significantly:
Key Observations :
- Nicotinamide vs.
Crystallographic and Conformational Analysis
Crystallographic studies reveal critical differences in molecular packing and conformation:
Key Observations :
Key Observations :
Pharmacological Implications
- Electron-Withdrawing Groups : The 5-oxo group in the target compound may enhance stability and hydrogen-bonding capacity, similar to acetyl groups in .
- Methoxy vs.
Hydrogen Bonding and Solubility
Hydrogen-bonding networks significantly influence physicochemical properties:
Q & A
Q. What are the established synthetic routes for preparing 2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide?
The synthesis typically involves multi-step reactions, including cyclization of S-alkylated 2-thiouracil derivatives with substituted phenacyl halides. For example, one method uses chloroacetic acid and sodium acetate under reflux in acetic acid/anhydride mixtures to form the thiazolopyrimidine core. Subsequent coupling with nicotinamide derivatives via nucleophilic substitution or condensation reactions introduces the ethoxy-nicotinamide moiety . Key intermediates must be purified using column chromatography or recrystallization to ensure high yields (>75%) and purity (>95%).
Q. How can the molecular structure of this compound be characterized?
X-ray crystallography is the gold standard for resolving the 3D structure. For instance, studies on analogous thiazolopyrimidine derivatives reveal a flattened boat conformation in the pyrimidine ring and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Spectroscopic techniques like NMR (¹H/¹³C) and HRMS validate functional groups and molecular weight. For example, the ethyl ester group in similar compounds shows characteristic triplet signals at δ 1.2–1.4 ppm (¹H NMR) .
Q. What preliminary biological activities have been reported for thiazolopyrimidine derivatives?
Thiazolopyrimidines exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, derivatives with substituted phenyl groups show IC₅₀ values of 2–10 µM against breast cancer cell lines (MCF-7) due to intercalation with DNA or inhibition of topoisomerase II . Antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) is linked to the ethoxy group’s electron-donating effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?
Optimization involves controlling temperature, solvent polarity, and catalyst loading. For example, sodium acetate in acetic acid/anhydride (1:1) at 110°C for 8–10 hours improves cyclization efficiency by 20–30% compared to room-temperature reactions . Solvent screening (e.g., DMF vs. dichloromethane) can reduce side reactions, while microwave-assisted synthesis reduces reaction time from hours to minutes .
Q. What mechanistic insights explain the biological activity of this compound?
Computational docking studies on similar molecules suggest binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonds with the pyrimidine ring’s carbonyl groups. The ethoxy group enhances membrane permeability, while the thiazole ring’s sulfur participates in hydrophobic interactions . Enzyme inhibition (e.g., COX-2) is attributed to competitive binding at the active site, validated by kinetic assays showing Km increases of 2–3 fold .
Q. How do structural modifications influence the compound’s activity?
A comparative study of derivatives reveals:
| Substituent | Activity (IC₅₀, µM) | Mechanism |
|---|---|---|
| 2-Ethoxy-nicotinamide | 3.2 ± 0.5 (MCF-7) | DNA intercalation |
| 2-Methoxy analog | 12.4 ± 1.1 | Reduced lipophilicity |
| Thiophene replacement | Inactive | Loss of H-bonding capacity |
| The ethoxy group’s size and electron density are critical for target engagement . |
Q. What crystallographic data are available for related compounds, and how do they inform structural analysis?
Single-crystal X-ray studies of ethyl 7-methyl-3-oxo-5-phenyl derivatives show triclinic crystal systems (space group P1) with unit cell parameters a = 9.2 Å, b = 11.5 Å, c = 12.8 Å, and angles α = 85°, β = 78°, γ = 82°. The thiazolopyrimidine core adopts a puckered conformation (deviation: 0.224 Å from plane), influencing packing via C–H···O hydrogen bonds .
Methodological Considerations
Q. How should researchers address contradictions in reported biological data for thiazolopyrimidines?
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for similar compounds) may arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 10% FBS, 48-hour exposure) and using isogenic cell lines reduces variability. Orthogonal assays (e.g., SPR for binding affinity) validate target specificity .
Q. What computational methods predict the compound’s ADMET properties?
SwissADME predicts moderate bioavailability (TPSA: 90 Ų, LogP: 2.8) and CYP3A4 inhibition risk. Molecular dynamics simulations (AMBER force field) reveal stable binding to albumin, suggesting prolonged circulation . Toxicity is assessed via ProTox-II, which flags potential hepatotoxicity (probability: 65%) due to the thiazole ring .
Q. How can structure-activity relationships (SAR) guide the design of derivatives?
Key modifications include:
- R₁ (Ethoxy) : Larger substituents (e.g., propoxy) reduce solubility but improve target affinity.
- R₂ (Methyl groups) : 2,3,7-Trimethyl substitution minimizes metabolic oxidation.
- Core replacement : Replacing thiazole with oxazole abolishes activity, highlighting sulfur’s role in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
